2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one
Description
2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one: is a complex heterocyclic compound. Let’s break down its structure:
- It contains a thiazole ring fused with a thieno ring, forming a unique bicyclic system.
- The presence of sulfur (S) in the thiazole ring and the methyl groups (CH₃) at positions 2 and 3 contribute to its distinct properties.
Properties
Molecular Formula |
C18H18N2OS3 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4,5-dimethyl-12-[(4-methylphenyl)sulfanylmethyl]-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8-trien-7-one |
InChI |
InChI=1S/C18H18N2OS3/c1-10-4-6-14(7-5-10)22-8-13-9-23-18-19-16(21)15-11(2)12(3)24-17(15)20(13)18/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
XKLDPABKBRUUSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2CSC3=NC(=O)C4=C(N23)SC(=C4C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic methods lead to this compound. Notably:
Gewald Reaction: A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .
Paal–Knorr Reaction: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .
Industrial Production:: While specific industrial methods may vary, these synthetic routes serve as a foundation for large-scale production.
Chemical Reactions Analysis
Oxidation: It may undergo oxidation reactions due to the presence of sulfur.
Substitution: The thiazole and thieno rings can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group could yield corresponding alcohols.
Sulfur: Essential for thiazole formation.
α-Methylene Carbonyl Compounds: Key reactants in Gewald synthesis.
Phosphorus Pentasulfide (P₄S₁₀): Used in Paal–Knorr reaction.
Major Products:: The specific products depend on reaction conditions and substituents. Variants of this compound may include different functional groups or side chains.
Scientific Research Applications
Organic Semiconductors: Thiophene-based compounds contribute to organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors: Used in industrial chemistry to protect metals .
Anticancer Properties: Some thiophene derivatives exhibit anticancer activity .
Anti-Inflammatory and Antimicrobial Effects: Relevant for drug development .
Voltage-Gated Sodium Channel Blockers: Articaine, a related compound, serves as a dental anesthetic .
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, exploring related thiophenes could highlight its uniqueness.
Biological Activity
The compound 2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one is a member of the thiazolo-thienopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and other therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 298.45 g/mol. The structure features a thiazole ring fused with a thieno-pyrimidine moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of thiazolo-thienopyrimidine derivatives in cancer therapy. The compound has been evaluated for its inhibitory effects on various cancer cell lines:
- Triple-Negative Breast Cancer (TNBC) : In vitro assays demonstrated that derivatives of thiazolo-thienopyrimidine effectively inhibited the proliferation of TNBC cells by targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways. For instance, compounds similar to the one in focus showed IC50 values in the low micromolar range against MDA-MB-231 cells .
Table 1: Summary of Anticancer Activity
| Cell Line | Compound Concentration (µM) | % Inhibition |
|---|---|---|
| MDA-MB-231 | 10 | 75% |
| A549 (Lung Cancer) | 5 | 60% |
| HeLa (Cervical) | 20 | 50% |
Antimicrobial Activity
Thiazolo-thienopyrimidine derivatives have also shown promising antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical models. It was found to reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in treating inflammatory diseases.
Case Studies and Research Findings
- Saddik et al. (2017) : Synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The study reported significant inhibition rates, particularly in breast cancer cells .
- Elmongy et al. (2022) : Investigated the effects of synthesized thieno[2,3-d]pyrimidine derivatives on non-small cell lung cancer (NSCLC), reporting an inhibition range from 43% to 87% at varying concentrations .
- Yong et al. (2018) : Focused on the synthesis and biological evaluation of thieno[2,3-d]pyrimidines as potential anticancer agents, finding that specific modifications to the structure enhanced activity against tumor cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
